molecular formula C7H9Cl2N3O B11883160 6-Chloro-5-methoxypicolinimidamide hydrochloride CAS No. 1179361-56-8

6-Chloro-5-methoxypicolinimidamide hydrochloride

Cat. No.: B11883160
CAS No.: 1179361-56-8
M. Wt: 222.07 g/mol
InChI Key: XOLFLLPVOLKLJA-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypicolinimidamide hydrochloride (CAS: 85006-21-9) is a heterocyclic compound featuring a pyridine backbone substituted with chlorine at position 6, a methoxy group at position 5, and an imidamide functional group. It is supplied as a hydrochloride salt with a purity of ≥98.0% (verified via HPLC and titration) . Synonyms include 2-Chloro-5-methoxyanilinium chloride and 3-Amino-4-chloroanisole hydrochloride, reflecting its structural motifs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179361-56-8

Molecular Formula

C7H9Cl2N3O

Molecular Weight

222.07 g/mol

IUPAC Name

6-chloro-5-methoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8ClN3O.ClH/c1-12-5-3-2-4(7(9)10)11-6(5)8;/h2-3H,1H3,(H3,9,10);1H

InChI Key

XOLFLLPVOLKLJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=N)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypicolinimidamide hydrochloride typically involves the reaction of 6-chloro-5-methoxypicolinic acid with appropriate reagents to form the desired imidamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow techniques and advanced purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypicolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

6-Chloro-5-methoxypicolinimidamide hydrochloride is particularly relevant in nickel-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds, especially in pharmaceutical chemistry. The compound acts as a ligand that coordinates with nickel catalysts, facilitating the coupling of nitrogen-containing heterocycles with alkyl halides.

Biological Studies

Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties. The role of this compound as a ligand in catalytic processes indicates potential applications in drug development, particularly in synthesizing biologically active compounds.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of picolinimidamide compounds against clinical isolates of resistant bacteria. Results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as novel therapeutic agents in combating antibiotic resistance.

Case Study 2: Anticancer Properties

In vitro studies have shown that compounds similar to this compound can reduce cell proliferation in various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer. The mechanism involves modulation of protein levels associated with tumor growth, indicating its potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted pyridine and pyrimidine derivatives.

Structural and Functional Group Comparison

Compound Name Core Structure Substituents (Position) Functional Group Salt Form Key Applications
6-Chloro-5-methoxypicolinimidamide hydrochloride Pyridine Cl (6), OMe (5) Imidamide Hydrochloride Drug intermediates, kinase inhibitors
4-Amino-6-chloro-2-methylpyrimidine Pyrimidine Cl (6), Me (2) Amino None Nucleotide analogs, agrochemicals
4-Amino-6-methoxypyrimidine Pyrimidine OMe (6) Amino None Anticancer research, ligand synthesis
4-Amino-5-imidazolecarboxamide hydrochloride Imidazole None Imidazolecarboxamide Hydrochloride Purine biosynthesis studies
4-Amino-6-hydroxynicotinic acid Pyridine OH (6) Amino, carboxylic acid None Chelating agents, metal coordination
Key Observations:

Substituent Position and Electronic Effects: The 6-chloro-5-methoxy substitution in the target compound creates a sterically hindered, electron-deficient pyridine ring, contrasting with 4-amino-6-methoxypyrimidine, where the methoxy group at position 6 enhances electron density. This difference impacts reactivity in cross-coupling reactions . 4-Amino-6-hydroxynicotinic acid introduces a carboxylic acid group, enabling metal coordination, whereas the target’s imidamide group facilitates hydrogen bonding in biological targets .

Salt Forms and Solubility: Hydrochloride salts (e.g., target compound and 4-amino-5-imidazolecarboxamide hydrochloride) improve aqueous solubility, critical for pharmacokinetic optimization. Neutral analogs like 4-amino-6-chloro-2-methylpyrimidine may require formulation aids for bioavailability .

Functional Group Diversity: Imidamide groups (target) are less common than amino or carboxylic acid groups in similar compounds, offering unique reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Analytical Method Comparison

While the target compound’s purity is assessed via HPLC and titration , other analogs like 4-amino-6-hydroxynicotinic acid may require ion-pair chromatography due to polar functional groups. The RP-HPLC method validated for amitriptyline hydrochloride (Table 6 in ) could be adapted for the target compound, given shared hydrochloride salt properties and aromaticity.

Biological Activity

6-Chloro-5-methoxypicolinimidamide hydrochloride is a compound notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and relevant research findings.

  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 187.63 g/mol
  • Structure : The compound features a chloro group and a methoxy group attached to a picolinimidamide backbone, enhancing its solubility and reactivity in various solvents.

This compound primarily functions as a ligand in nickel-catalyzed reactions, facilitating the formation of carbon-nitrogen bonds. This is crucial in synthesizing nitrogen-containing heterocycles, which are often used in pharmaceuticals. The interaction with nickel catalysts is significant for optimizing synthetic pathways and improving yields in organic chemistry.

Enzyme Inhibition Studies

The biological activity of related compounds has been studied extensively:

  • VEGFR-2 Inhibition : Some picolinamide derivatives inhibit VEGFR-2, which plays a critical role in angiogenesis and tumor growth. This suggests that this compound could potentially exhibit similar inhibitory effects due to its structural analogies .

Interaction with Metal Catalysts

The compound's role as a ligand enhances its interaction with metal catalysts, which is pivotal in various catalytic processes. Understanding these interactions allows researchers to optimize reaction conditions for better yields and selectivity in synthetic applications.

Case Studies

StudyFindings
Study on Picolinamides Identified structural motifs that provide anticancer activity through kinase inhibition. Suggested that modifications can enhance biological activity .
Nickel-Catalyzed Reactions Demonstrated the effectiveness of this compound as a ligand, improving the efficiency of carbon-nitrogen bond formation.
Comparative Analysis Similar compounds exhibited varying degrees of biological activity, indicating that the presence of specific functional groups significantly influences efficacy.

Comparative Analysis with Similar Compounds

The following table highlights some compounds with structural similarities to this compound:

Compound NameCAS NumberSimilarity IndexUnique Features
N-Hydroxy-5-methoxypicolinimidamide327056-65-50.91Hydroxy group enhances solubility and reactivity
4-(Pentyloxy)picolinimidamide hydrochloride1179362-46-90.81Alkoxy substitution may alter biological activity
(5-Methoxypyridin-2-yl)methanamine905306-69-60.84Amino group provides different reactivity profile

This comparative analysis underscores the uniqueness of this compound regarding its functional groups and potential reactivity profiles, making it valuable in both synthetic and biological contexts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloro-5-methoxypicolinimidamide hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For structurally similar imidamide derivatives (e.g., 6-chloro-4-methylpicolinimidamide), protocols involve chlorination of precursor pyridine derivatives followed by imidamide formation via amine coupling under anhydrous conditions . Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Catalyst : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted amines .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5, chloro at C6) and imidamide proton environments (δ 8.2–8.5 ppm for pyridine protons) .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., picolinic acid derivatives).
  • XRD : Resolves crystal structure, confirming hydrochloride salt formation and hydrogen-bonding networks .

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility (e.g., ~15 mg/mL in PBS at pH 7.4). For hydrophobic assays (e.g., membrane permeability studies), use co-solvents like DMSO (≤0.1% v/v) to avoid denaturation artifacts. Pre-saturate buffers with the compound to prevent precipitation during long-term incubations .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding .
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with active sites of target enzymes (e.g., kinases or proteases). Cross-validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to identify entropy-driven vs. enthalpy-driven interactions .

Q. How should researchers resolve contradictions in reported biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Meta-Analysis Framework : Normalize data using standardized protocols (e.g., cell line authentication, consistent ATP concentrations in kinase assays).
  • Control for Hydrolysis : Monitor stability in assay buffers (e.g., via LC-MS) to account for degradation products .
  • Contextual Factors : Test activity under varying redox conditions (e.g., hypoxia vs. normoxia) to identify environment-dependent effects .

Q. What advanced methodologies can validate the compound’s selectivity across related biological targets?

  • Methodological Answer :

  • Chemical Proteomics : Use photoaffinity labeling with a clickable analog (e.g., alkyne-tagged derivative) to capture off-target interactions in live cells .
  • Phage Display : Screen against human proteome fragments to identify non-canonical binding partners.
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP and metabolic stability (e.g., CYP450 metabolism predictions via Schrödinger’s ADMET Predictor) .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability by analyzing free-energy profiles across lipid bilayers.
  • Fragment-Based Design : Use the parent compound as a core scaffold, appending fragments (e.g., fluorinated groups) to enhance bioavailability .

Methodological Challenges & Theoretical Integration

Q. What experimental frameworks link this compound’s activity to broader pharmacological theories (e.g., polypharmacology)?

  • Answer : Integrate multi-omics data (transcriptomics/proteomics) to map interaction networks. For example, if the compound modulates both kinase X and GPCR Y, apply systems biology tools (Cytoscape) to visualize crosstalk pathways. This aligns with polypharmacology principles, where multi-target engagement enhances therapeutic efficacy .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • PK/PD Modeling : Use compartmental models to predict tissue-specific exposure levels.
  • Metabolite Profiling : Identify active/inactive metabolites via in vivo sampling (e.g., murine plasma LC-MS).
  • Tissue-on-a-Chip : Validate target engagement in humanized microphysiological systems to bridge the in vitro-in vivo gap .

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